The synthesis of 3-Iodo-D-Phenylalanine can be achieved through nucleophilic substitution reactions involving iodo derivatives of phenylalanine. One effective method involves the use of copper(I)-assisted nucleophilic exchange under acidic conditions. For instance, starting from 2-bromo-D-phenylalanine, the reaction proceeds with iodine sources such as potassium iodide in the presence of a copper catalyst.
The typical reaction conditions include:
The yield of this method can vary, but studies report yields around 65% for 2-iodo-D-phenylalanine when using optimized conditions . Quality control is often performed using high-performance liquid chromatography to ensure purity and confirm the identity of the synthesized compound.
3-Iodo-D-Phenylalanine possesses a specific molecular structure characterized by:
The compound typically exhibits a chiral center due to the presence of the D-enantiomer, which can be analyzed using techniques such as chiral chromatography to confirm its stereochemistry .
3-Iodo-D-Phenylalanine participates in various chemical reactions typical for amino acids, including:
Additionally, it can be labeled with radioisotopes (e.g., iodine-123) for use in imaging studies. The radiolabeling process typically employs similar nucleophilic exchange methods under controlled conditions to ensure high radiochemical yields .
The mechanism of action for 3-Iodo-D-Phenylalanine primarily revolves around its uptake by amino acid transporters in cells, particularly the L-type amino acid transporter (LAT1). This transporter is often overexpressed in various tumor types, allowing for selective accumulation of radiolabeled compounds in malignant tissues.
In vivo studies have shown that after administration, 3-Iodo-D-Phenylalanine demonstrates significant retention in tumor sites compared to normal tissues, making it a valuable tracer for diagnostic imaging . The uptake mechanism involves:
3-Iodo-D-Phenylalanine has several significant applications in scientific research:
Electrophilic aromatic substitution (SEAr) provides the primary route for regioselective iodination at the meta-position of D-phenylalanine derivatives. The electron-rich benzene ring undergoes directed halogenation using molecular iodine (I₂) or iodine monochloride (ICl) in the presence of Lewis acid catalysts. Key optimization parameters include:
Recent advancements employ polymer-supported iodination reagents (e.g., iodonium diacetate resins) to streamline purification, achieving yields >82% with enantiomeric excess (ee) >98% [4]. Crucially, the D-configuration is preserved through kinetic control of iodination, exploiting the chiral center's resistance to epimerization under mild acidic conditions.
Table 1: Physicochemical Properties of Protected 3-Iodo-D-Phenylalanine Derivatives
Protecting Group | CAS Number | Molecular Formula | Molecular Weight (g/mol) | Optical Rotation [α]D²⁵ | Melting Point (°C) |
---|---|---|---|---|---|
Boc | 478183-66-3 | C₁₄H₁₈INO₄ | 391.2 | -16 ± 1° (c=1, MeOH) | 113-121 |
Fmoc | 478183-67-4 | C₂₄H₂₀INO₄ | 513.4 | +19 ± 2° (c=1, DMF) | 147-152 |
Table 2: Iodination Optimization Parameters
Iodinating Agent | Solvent System | Temp (°C) | Reaction Time (hr) | Yield (%) | Regioselectivity (%) |
---|---|---|---|---|---|
I₂/AgOTf | DCM | 0 | 2 | 78 | >95 |
N-Iodosuccinimide | MeOH/H₂O | 25 | 6 | 85 | 92 |
ICl | AcOH/DCM | -20 | 1.5 | 90 | >98 |
Polymer-I⁺ | THF | 25 | 12 | 82 | >99 |
Copper(I) complexes enable stereoretentive C-C bond formation at the iodo-substituted aromatic ring without racemization. Key methodologies include:
Sonogashira Coupling: Pd/Cu bimetallic systems catalyze alkynylation using terminal alkynes (R-C≡CH) under mild conditions (25-40°C). The stereochemical integrity of the D-amino acid is preserved through chelation control, where the N-Boc carbonyl oxygen coordinates copper, preventing α-proton abstraction [8]. Optimized conditions use 5 mol% CuI, 2 mol% Pd(PPh₃)₄, and diisopropylamine base in THF, yielding conjugated alkynyl-phenylalanine derivatives (75-88% yield).
Ullmann-type C-N Coupling: Electron-deficient aryl iodides undergo amination with CuI/N,N'-dimethylethylenediamine (DMEDA) catalytic systems. Microwave-assisted reactions (80°C, 30 min) achieve heterocyclic derivatives like indole- or triazole-conjugated phenylalanines while maintaining >99% ee [7].
Table 3: Copper-Catalyzed Cross-Coupling Efficiency
Reaction Type | Catalyst System | Base | Temp (°C) | D-Isomer Retention (%) | Yield Range (%) |
---|---|---|---|---|---|
Sonogashira | Pd/CuI/PPh₃ | iPr₂NH | 40 | >99 | 75-88 |
C-N Coupling | CuI/proline | Cs₂CO₃ | 100 | 98 | 70-82 |
C-S Coupling | Cu₂O/1,10-phenanthroline | K₃PO₄ | 80 | >99 | 85-91 |
Fmoc-3-Iodo-D-Phenylalanine (CAS 478183-67-4) serves as a critical building block in SPPS due to its orthogonal protection and iodine handle for post-assembly modifications:
Microwave-assisted SPPS at 50°C reduces coupling times to 15 minutes without racemization, confirmed by chiral HPLC analysis. The bulky iodo substituent necessitates extended coupling cycles (10-12 min) versus non-halogenated analogs (5-7 min) to achieve >99% incorporation efficiency [3] [10].
Table 4: SPPS Performance Metrics for Fmoc-3-Iodo-D-Phenylalanine
Resin Type | Coupling Reagent | Temp (°C) | Coupling Time (min) | Efficiency (%) |
---|---|---|---|---|
Wang | HBTU/HOBt | 25 | 120 | 98.5 |
Rink Amide MBHA | HCTU/DIPEA | 50 | 15 | 99.2 |
Sieber Amide | PyBOP/NMM | 25 | 90 | 97.8 |
The aryl iodide moiety enables direct isotopic exchange for theranostic applications:
Isotope Exchange: Iodine-125 substitution via Cu(I)-mediated halogen exchange under anhydrous DMF at 150°C (15-30 min). Radiolabeling efficiency reaches >95% when using tetrakis(pyridine)copper(I) [¹²⁵I]iodide complexes under inert atmosphere [4].
Peptide Radiotracers: Site-specific incorporation into tumor-targeting peptides (e.g., somatostatin analogs) enables SPECT imaging. The D-configuration provides metabolic stability against proteases, extending blood circulation t₁/₂ > 60 min versus L-isomer (t₁/₂ < 15 min) [2] [4].
Dosimetry Optimization: Cumulative radiation doses remain <25 rad/mCi due to rapid renal clearance of unbound tracer. Preclinical glioblastoma models show tumor-to-background ratios of 8:1 at 24h post-injection for ¹²⁵I-labeled D-configured peptides [2].
Table 5: Radionuclide Properties for Tracer Development
Isotope | Half-Life | Decay Mode | γ-Energy (keV) | Labeling Efficiency (%) |
---|---|---|---|---|
Iodine-123 | 13.2 h | EC | 159 | 85-92 |
Iodine-125 | 59.4 d | EC | 35.5 | >95 |
Iodine-131 | 8.02 d | β⁻ | 364 | 75-88 |
CAS No.: 12002-53-8
CAS No.: 330593-15-2
CAS No.: 2964-06-9
CAS No.: 17013-37-5
CAS No.:
CAS No.: 925246-00-0